molecular formula C12H10FNOS B4409495 N-(5-fluoro-2-methylphenyl)-2-thiophenecarboxamide

N-(5-fluoro-2-methylphenyl)-2-thiophenecarboxamide

Cat. No. B4409495
M. Wt: 235.28 g/mol
InChI Key: UXGXOUNJMLBQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-thiophenecarboxamide, commonly known as FTI-277, is a small molecule inhibitor of farnesyltransferase enzyme. The enzyme farnesyltransferase is responsible for the transfer of a farnesyl group to the C-terminus of certain proteins, which is an important step in their activation and localization to the cell membrane. The inhibition of this enzyme by FTI-277 has shown potential in treating various types of cancers and other diseases.

Mechanism of Action

The mechanism of action of FTI-277 involves the inhibition of farnesyltransferase enzyme, which is responsible for the activation and localization of certain proteins to the cell membrane. By inhibiting this enzyme, FTI-277 prevents the activation of these proteins, which can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
FTI-277 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FTI-277 has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using FTI-277 in lab experiments is its specificity for farnesyltransferase enzyme, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation of using FTI-277 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of FTI-277 in cancer treatment and other diseases. One potential direction is the development of more potent and selective inhibitors of farnesyltransferase enzyme. In addition, the combination of FTI-277 with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the use of FTI-277 in other diseases, such as cardiovascular disease, is an area of potential future research.

Scientific Research Applications

FTI-277 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, FTI-277 has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGXOUNJMLBQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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